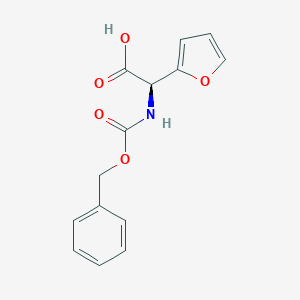

![molecular formula C10H10O2 B136007 2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b']difuran CAS No. 81926-24-1](/img/structure/B136007.png)

2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b']difuran

説明

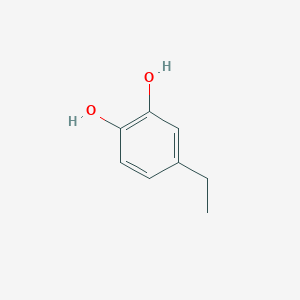

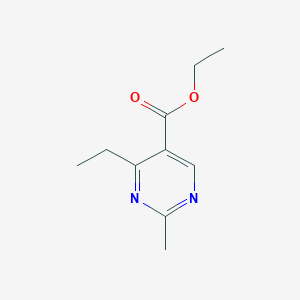

2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b']difuran is a chemical compound that is part of a broader class of organic compounds known as dihydrobenzofurans. These compounds are characterized by a fused benzene and dihydrofuran ring system. The specific structure of 2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran implies the presence of two saturated five-membered furan rings fused to a benzene ring .

Synthesis Analysis

The synthesis of derivatives of 2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran has been explored in various studies. For instance, novel imidazolium salt derivatives of this compound have been synthesized and evaluated for antitumor activity . Another approach involved the photocyclization of dibenzoylresorcinol dibenzyl ethers, followed by treatment with methanesulfonyl chloride to yield substituted tetraarylbenzodifurans . Additionally, a zinc-based annulation method has been used to produce regioselective tetraarylbenzodifurans .

Molecular Structure Analysis

The molecular structure of 2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran derivatives is characterized by the presence of various substituents on the benzene and furan rings, which can significantly influence the properties and reactivity of these compounds. For example, the introduction of aryl groups has been shown to yield compounds with high fluorescence quantum yields and solvatochromic shifts in their fluorescence spectra .

Chemical Reactions Analysis

Chemical reactions involving 2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran derivatives include halogenation, where a cation radical of the compound can be brominated at the benzylic positions . Additionally, the [3 + 2] coupling of quinone monoacetals with vinyl ethers catalyzed by tetrabutylammonium triflate has been used to synthesize 2-oxygenated dihydrobenzofurans .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran derivatives are influenced by their molecular structure. For instance, the introduction of electron-donating or electron-withdrawing groups can affect the electronic properties and thus the reactivity of these compounds. Some derivatives have been found to exhibit high fluorescence quantum yields, making them potential candidates for use as fluorescent probes . In the context of materials science, certain tetraarylbenzodifurans have been used as hole-transporting materials in organic electroluminescent devices, showing better performance and higher hole drift mobility than standard materials . Additionally, the synthesis of ladder-type π-conjugated compounds containing a benzo[2,1-b:3,4-b']difuran skeleton has been explored for their application in organic field-effect transistors (OFETs), demonstrating p-type characteristics and hole mobilities .

科学的研究の応用

Chemical Properties and Synthesis

- The chemical properties of 2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran have been explored in depth, focusing on its reactivity and synthesis processes. For example, a study by Dean and Oyman (1988) discusses the bromination of this compound's cation radical. Additionally, Abdul-Aziz et al. (1995) and Nakano et al. (2007) provide insights into synthesizing substituted derivatives of this compound, showcasing its versatility in chemical synthesis.

Photoluminescence and Optical Properties

- The photoluminescence properties of 2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran and its derivatives have been a subject of interest. Studies like Bosiak et al. (2016) and Santos-Pérez et al. (2011) have focused on the synthesis and photoluminescence properties of these compounds, indicating their potential as fluorescent probes and in optoelectronic applications.

Electronic and Material Applications

- The electronic and material applications of 2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran are notable. For instance, Tsuji et al. (2007) investigated the use of its derivatives as hole-transporting materials in organic electroluminescent devices. Additionally, Kawaguchi et al. (2007) and Luo et al. (2017) explored its application in the synthesis of ladder-type π-conjugated heteroacenes and in the control of molecular crystal aggregates, respectively.

Biomedical Applications

- There is also interest in the biomedical applications of this compound. Studies by Sun et al. (2014) and Zhang et al. (2017) have explored its derivatives for potential antitumor activities, suggesting its applicability in the development of new therapeutic agents.

Safety And Hazards

特性

IUPAC Name |

2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-3-11-9-6-8-2-4-12-10(8)5-7(1)9/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQBBCPKSALSCAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC3=C(C=C21)OCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450773 | |

| Record name | 2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b']difuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b']difuran | |

CAS RN |

81926-24-1 | |

| Record name | 2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b']difuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

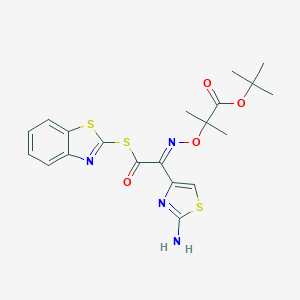

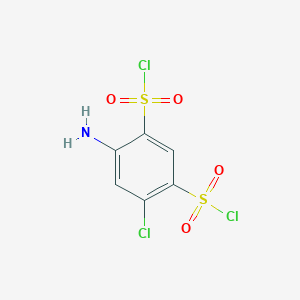

![N2-[4-(Diethylamino)butyl]-6-(3,5-dimethoxyphenyl)-pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B135953.png)